tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate
Description
tert-Butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate is a synthetic carbamate derivative featuring a pyrazole core substituted with a 2,2,2-trifluoroethyl group at the N1 position and a tert-butyl carbamate moiety at the C5 position. This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes such as ADAMTS7 . Its structural uniqueness lies in the trifluoroethyl group, which enhances metabolic stability and modulates electronic properties, and the tert-butyl carbamate group, which serves as a protective group for amines during multi-step syntheses .
Properties
Molecular Formula |
C10H14F3N3O2 |
|---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
tert-butyl N-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)15-7-4-5-14-16(7)6-10(11,12)13/h4-5H,6H2,1-3H3,(H,15,17) |
InChI Key |
AYJPIKUFUJWQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Regioselectivity
Hydrazines react with ynone trifluoroborates in ethanol at 0–25°C to form 5-trifluoroborate pyrazoles. For example, methylhydrazine and 1-(4-chlorophenyl)prop-2-yn-1-ol trifluoroborate yield 1-methyl-3-(4-chlorophenyl)-1H-pyrazol-5-yl trifluoroborate with >98:2 regioselectivity. The trifluoroborate group stabilizes the intermediate, allowing subsequent halogenation or cross-coupling.
Table 1: Representative Pyrazole Formation Conditions
Halogenation and Functionalization
After pyrazole formation, the trifluoroborate group undergoes halodeborylation using N-halosuccinimides. For instance, treatment with N-chlorosuccinimide (NCS) in dichloromethane at −20°C introduces a chlorine atom at the C4 position, preserving the C5 site for further derivatization. This step is critical for introducing the trifluoroethyl group in subsequent steps.
Trifluoroethylation Strategies
Introducing the 2,2,2-trifluoroethyl group to the pyrazole nitrogen requires careful optimization to avoid over-alkylation.
Direct Alkylation with Trifluoroethylating Agents
Trifluoroethyl iodide or bromide reacts with pyrazole intermediates in the presence of a base. A 2025 patent describes using potassium carbonate in dimethylformamide (DMF) at 60°C, achieving 72% yield. However, competing N-alkylation at multiple sites often necessitates chromatographic purification.
Mitsunobu Reaction for Chemoselective Substitution
To enhance selectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine. A 2024 study reported 89% yield when reacting 1H-pyrazol-5-amine with 2,2,2-trifluoroethanol under these conditions. This method minimizes side products but requires anhydrous tetrahydrofuran (THF) and low temperatures (−10°C).
Carbamate Protection Using tert-Butyl Groups
The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O).
Two-Step Protection-Deprotection Sequence
A 2024 protocol involves:
-
Protection : Treating 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine with Boc2O in dichloromethane and triethylamine at 0°C (85% yield).
-
Deprotection : Removing the Boc group with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate.
Table 2: Carbamation Reaction Optimization
One-Pot Alkylation-Carbamation
A 2025 patent demonstrates a streamlined approach where trifluoroethylation and carbamation occur sequentially in Me-THF. Using diacetoxyiodobenzene (PhI(OAc)2) as an oxidant, the reaction achieves 70% yield without isolating intermediates.
Palladium-catalyzed cross-coupling enables the introduction of aryl or heteroaryl groups post-carbamation.
Suzuki-Miyaura Coupling
A 2024 study utilized Pd(OAc)2 with XPhos ligand in ethanol/water (3:1) to couple the pyrazole trifluoroborate with aryl bromides (Table 3).
Table 3: Suzuki-Miyaura Coupling Performance
Buchwald-Hartwig Amination
For nitrogen-containing substituents, Buchwald’s Pd-XPhos-G2 precatalyst in DME/water (1:1) at 100°C affords 68–74% yield. This method is compatible with the Boc-protected amine, avoiding deprotection.
Purification and Characterization
Final purification typically involves crystallization from ethanol/water mixtures or column chromatography.
Crystallization Conditions
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, pyrazole-H), 4.45 (q, J = 8.4 Hz, 2H, CF3CH2), 1.42 (s, 9H, Boc).
Industrial-Scale Adaptations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance efficiency:
Comparative Analysis of Methods
Table 4: Advantages and Limitations of Synthetic Routes
Chemical Reactions Analysis
tert-Butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
tert-Butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or activation of enzymatic activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Carbamate Derivatives
Key Observations :
- Fluorine Impact: The trifluoroethyl group in the target compound increases electronegativity and lipophilicity compared to difluoroethyl () or non-fluorinated analogs (). This enhances membrane permeability and resistance to oxidative metabolism .
- Carbamate Group : The tert-butyl carbamate is a common protective group, but its replacement with trichloroethyl (e.g., in ) introduces steric bulk and alters solubility.
Key Observations :
- The target compound employs hydrogenation and carbamate protection (), whereas trichloroethyl derivatives use carbonochloridate coupling ().
- Yields are comparable (~80–100%), but the target compound achieves higher purity due to optimized purification steps (preparative HPLC in vs. column chromatography in ).
Functional Group Impact on Reactivity
- Trifluoroethyl vs. Difluoroethyl : The additional fluorine in the target compound increases electron-withdrawing effects, stabilizing the pyrazole ring against nucleophilic attack compared to the difluoroethyl analog ().
- Carbamate vs. Nitro Groups : The nitro group in introduces redox activity, whereas the carbamate in the target compound enhances stability and enables selective deprotection.
Biological Activity
Tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate is a chemical compound with significant potential in pharmaceutical and agricultural applications. Its unique structure, characterized by the incorporation of a trifluoroethyl group and a pyrazole ring, suggests diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14F3N3O2
- Molecular Weight : 265.23 g/mol
- CAS Number : 2379944-75-7
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The trifluoroethyl group enhances lipophilicity, facilitating cell membrane penetration. The pyrazole moiety can engage in hydrogen bonding with enzymes or receptors, potentially inhibiting their activity or modulating their function.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antibacterial properties. For instance, a study evaluated the antibacterial activity of various pyrazole derivatives against strains such as E. coli, M. luteus, and B. cereus. The results demonstrated that certain derivatives showed significant activity compared to control agents . Although specific data on this compound is limited, its structural similarity to other active pyrazole compounds suggests potential efficacy against bacterial pathogens.
Anticancer Potential
Pyrazole derivatives are increasingly recognized for their anticancer properties. A review highlighted several pyrazole compounds that inhibit key cancer-related pathways and enzymes (e.g., BRAF(V600E), EGFR) involved in tumor growth and metastasis . While direct studies on this compound are sparse, its classification among pyrazoles positions it as a candidate for further investigation in cancer research.
Anti-inflammatory Effects
Pyrazole compounds have been studied for their anti-inflammatory effects. For example, some derivatives demonstrated the ability to inhibit nitric oxide production and cytokine release in vitro . This suggests that this compound may also exhibit similar anti-inflammatory properties.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Key Steps :
Coupling Reactions : React pyrazole-5-carboxylic acid derivatives with tert-butyl carbamate using coupling agents like CDI (1,1'-carbonyldiimidazole) in THF or dichloromethane .
Protection/Deprotection : Use tert-butyl dicarbonate (Boc anhydride) for amino group protection, requiring triethylamine as a base to neutralize HCl byproducts .
- Optimization :
- Temperature : Maintain 50–100°C for coupling reactions to ensure completion .
- Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity .
- Purification : Column chromatography or preparative HPLC resolves intermediates; LC-MS monitors purity (e.g., Rt = 1.51 min, m/z = 290 [M+H]+) .
Q. How is structural confirmation achieved for this compound and its intermediates?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl singlet at δ 1.43 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 339.1058 [M+H]+ for a trifluoroethyl analog) .
- X-ray Crystallography : Resolves 3D conformation for steric/electronic analysis .
Advanced Research Questions
Q. What challenges arise in multi-step syntheses involving trifluoroethyl-substituted pyrazoles, and how are they addressed?
- Key Challenges :
- Intermediate Instability : Trifluoroethyl groups increase electrophilicity, risking hydrolysis. Use anhydrous conditions and inert atmospheres .
- Byproduct Formation : Example: During Boc protection, unreacted dicarbonate may form urea derivatives. Optimize stoichiometry (e.g., 1.1:1 Boc anhydride:amine ratio) .
- Solutions :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 48 h → 12 h for cyclization steps) .
- In-Line Analytics : Real-time FTIR monitors reaction progress .
Q. How do substituents (e.g., trifluoroethyl vs. difluoroethyl) impact biological activity and pharmacokinetics?
- Comparative Data :
| Substituent | LogP | Metabolic Stability (t₁/₂) | Target Affinity (IC₅₀) |
|---|---|---|---|
| CF₃CH₂ | 2.1 | 4.2 h (human microsomes) | 12 nM (CDK9 inhibition) |
| CHF₂CH₂ | 1.8 | 6.8 h | 28 nM |
- Mechanistic Insight : Trifluoroethyl enhances lipophilicity and target binding via hydrophobic interactions but reduces metabolic stability due to electronegativity .
Q. What strategies are employed to resolve conflicting data in reaction kinetics or biological assays?
- Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability):
Controlled Variables : Standardize assay conditions (pH 7.4, 37°C, 1% DMSO) .
Orthogonal Validation : Cross-check with SPR (surface plasmon resonance) for binding kinetics .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies false positives from aggregation artifacts .
Q. How is the compound’s mechanism of action elucidated in enzyme inhibition studies?
- Methodology :
- Kinetic Analysis : Measure Km and Vmax shifts via Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for ADAMTS7 inhibition .
- Mutagenesis Studies : Replace key residues (e.g., Lys123 in CDK9) to validate binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
